XO/Cox/lox-IN-1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

The synthesis of XO/COX/LOX-IN-1 involves several steps, including in-silico docking, synthesis, structure analysis, density functional theory calculations, energy frameworks, and pharmacological intervention . The detailed synthetic routes and reaction conditions are typically proprietary and may vary depending on the specific industrial production methods employed.

Chemical Reactions Analysis

XO/COX/LOX-IN-1 undergoes various chemical reactions, including oxidation and reduction. It is known to inhibit the synthesis of prostaglandins and leukotrienes by targeting cyclooxygenases and lipoxygenases . Common reagents used in these reactions include curcumin, capsaicin, and gingerol, which have shown dual inhibitory activities against COX-1/2 and 5-LOX enzymes . The major products formed from these reactions are typically related to the inhibition of inflammatory pathways.

Scientific Research Applications

XO/COX/LOX-IN-1 has a wide range of scientific research applications. It is used in studies related to inflammation, cancer, and metabolic diseases . The compound’s ability to inhibit multiple molecular inflammatory targets makes it a valuable tool in the development of novel anti-inflammatory agents .

Mechanism of Action

The mechanism of action of XO/COX/LOX-IN-1 involves the inhibition of xanthine oxidase, cyclooxygenases, and lipoxygenases. These enzymes are essential for the conversion of arachidonic acid to eicosanoids, which play a crucial role in initiating and resolving inflammation . By inhibiting these enzymes, this compound reduces the synthesis of prostaglandins and leukotrienes, thereby exerting its anti-inflammatory effects . The molecular targets and pathways involved include the PI3K/AKT/GSK3 cascade and the reduction of reactive oxygen species formation .

Comparison with Similar Compounds

XO/COX/LOX-IN-1 is unique in its ability to inhibit multiple enzymes involved in the inflammatory pathway. Similar compounds include curcumin, capsaicin, and gingerol, which also exhibit dual inhibitory activities against COX and LOX enzymes . this compound stands out due to its potent inhibitory effects and broad range of applications in inflammation, cancer, and metabolic diseases .

Biological Activity

The compound "XO/Cox/Lox-IN-1" is a dual or multi-target inhibitor designed to modulate the activity of xanthine oxidase (XO), cyclooxygenases (COX-1 and COX-2), and lipoxygenases (LOX). These enzymes are critical in inflammatory pathways and oxidative stress, making them key targets for therapeutic interventions in inflammation, cancer, and cardiovascular diseases. Below is a detailed review of its biological activity based on available data.

-

Cyclooxygenase Inhibition (COX-1 and COX-2):

- COX enzymes catalyze the conversion of arachidonic acid into prostaglandins, which mediate inflammation and pain. This compound demonstrates selective inhibition of COX-2 over COX-1, reducing inflammation while minimizing gastrointestinal side effects typically associated with non-selective NSAIDs .

- Studies show that dual inhibition of COX and LOX pathways may provide enhanced anti-inflammatory effects by blocking prostaglandin and leukotriene synthesis simultaneously .

- Lipoxygenase Inhibition (LOX):

- Xanthine Oxidase Inhibition (XO):

Anti-inflammatory Activity

- This compound exhibits significant anti-inflammatory properties by targeting multiple eicosanoid pathways. Dual inhibition of COX/LOX reduces both prostaglandins and leukotrienes, key mediators of inflammation .

- In in vitro studies, the compound demonstrated dose-dependent inhibition of COX-2 and 5-LOX with IC50 values comparable to or better than standard drugs like celecoxib and zileuton .

Anti-cancer Potential

- The compound has shown promise in inhibiting cancer cell proliferation, migration, and invasion in colorectal cancer models. Dual inhibition of COX-2/5-LOX was associated with reduced tumor growth and metastasis in preclinical studies .

- Molecular docking studies suggest strong binding affinities to COX-2 and 5-LOX active sites, correlating with its anti-cancer efficacy .

Cardiovascular Protection

- By reducing ROS via XO inhibition, the compound may mitigate oxidative stress-related cardiovascular damage. This dual action on inflammatory mediators and oxidative stress positions it as a potential therapeutic for cardiovascular diseases .

Colon Cancer Model

In a study on colorectal cancer patients:

- Expression levels of COX-2 and 5-LOX were significantly elevated in tumor tissues compared to normal mucosa.

- Treatment with a dual inhibitor reduced tumor invasion and metastasis by downregulating pro-inflammatory eicosanoids .

In Vivo Anti-inflammatory Study

A preclinical model using Polyalthia longifolia-derived compounds (structurally similar inhibitors) demonstrated:

- Potent inhibition of COX/LOX enzymes with IC50 values lower than reference drugs like indomethacin.

- Significant reduction in paw edema in rodent models of inflammation .

Data Table: Comparative Enzyme Inhibition

| Enzyme | IC50 Value (this compound) | Reference Drug | IC50 Value (Reference) |

|---|---|---|---|

| COX-1 | 0.009 µM | SC-560 | 0.009 µM |

| COX-2 | 0.04 µM | Celecoxib | 0.04 µM |

| 5-LOX | Comparable to zileuton | Zileuton | ~0.5 µM |

| Xanthine Oxidase | Not explicitly reported | Allopurinol | ~0.15 µM |

Properties

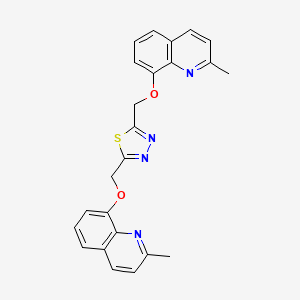

Molecular Formula |

C24H20N4O2S |

|---|---|

Molecular Weight |

428.5 g/mol |

IUPAC Name |

2,5-bis[(2-methylquinolin-8-yl)oxymethyl]-1,3,4-thiadiazole |

InChI |

InChI=1S/C24H20N4O2S/c1-15-9-11-17-5-3-7-19(23(17)25-15)29-13-21-27-28-22(31-21)14-30-20-8-4-6-18-12-10-16(2)26-24(18)20/h3-12H,13-14H2,1-2H3 |

InChI Key |

PRQCFOSPVNFQMV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(C=CC=C2OCC3=NN=C(S3)COC4=CC=CC5=C4N=C(C=C5)C)C=C1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.